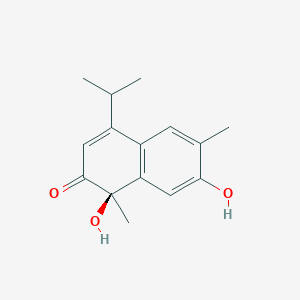

Lacinilene C

描述

This compound has been reported in Alangium salviifolium, Gossypium hirsutum, and other organisms with data available.

RN & N1 from 9th CI Form Index

Structure

3D Structure

属性

IUPAC Name |

(1R)-1,7-dihydroxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8(2)10-6-14(17)15(4,18)12-7-13(16)9(3)5-11(10)12/h5-8,16,18H,1-4H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCJSBOHWRDWQW-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(C(=O)C=C2C(C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1O)[C@@](C(=O)C=C2C(C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194471 | |

| Record name | Lacinilene C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41653-72-9 | |

| Record name | (1R)-1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41653-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacinilene C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041653729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacinilene C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Role of Lacinilene C: An Overview of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the current understanding of the biological role of Lacinilene C, a sesquiterpenoid natural product. Despite its identification in plant species with known medicinal properties, a comprehensive review of the scientific literature reveals a notable scarcity of specific research dedicated to elucidating the direct biological functions and mechanisms of action of this compound. This guide, therefore, aims to provide a transparent overview of the existing, albeit limited, information and to contextualize the potential activities of this compound within the broader scope of related compounds and the source organisms in which it is found.

Chemical Identity and Natural Occurrence

This compound is a cadinane-type sesquiterpenoid.[1] It has been identified as a constituent of Alangium salviifolium (Sage-leaved Alangium) and Gossypium hirsutum (Upland cotton).[1] While these plants have been investigated for a variety of pharmacological activities, the specific contribution of this compound to these effects remains largely uncharacterized.

Inferred Biological Activities from Source Organisms

The plants in which this compound is found have a rich history of traditional medicinal use and have been the subject of modern pharmacological studies. These studies provide clues to the potential, yet unconfirmed, biological activities of their chemical constituents, including this compound.

Alangium salviifolium

Extracts from Alangium salviifolium have demonstrated a wide spectrum of biological activities. Various studies have reported its anti-diabetic, anti-epileptic, analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The presence of terpenoids, alkaloids, glycosides, and steroids is believed to contribute to these effects. The essential oil from the roots of Alangium salviifolium has been shown to contain various sesquiterpenoids and to possess antioxidant and tyrosinase inhibition activities.

Gossypium hirsutum

Research on Gossypium hirsutum has largely focused on the biological effects of another terpenoid, gossypol (B191359), which is known for its toxicity. Cotton plants produce gossypol and other terpenoids in multicellular glands as a defense mechanism against pests and pathogens. Efforts in cotton breeding have been directed towards developing "glandless" varieties to reduce the toxic gossypol content in cottonseed, making it a safer source of oil and protein for consumption. The specific role of this compound within the chemical defense system of Gossypium hirsutum has not been detailed in the available literature.

Potential Roles Based on Chemical Class: Sesquiterpenoids

This compound belongs to the large and structurally diverse class of sesquiterpenoids. Compounds from this class are known to exhibit a wide range of biological activities, which may suggest potential avenues of investigation for this compound.

Anti-inflammatory Activity

Many sesquiterpenoids have been identified as potent anti-inflammatory agents. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways. For instance, some sesquiterpenoids have been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.

A generalized workflow for assessing the anti-inflammatory potential of a natural compound like a sesquiterpenoid is outlined below.

Caption: A conceptual workflow for investigating the anti-inflammatory properties of a compound.

Antibacterial and Antifungal Activities

Cadinane-type sesquiterpenes, the subclass to which this compound belongs, are known to possess antibacterial and antifungal properties. The broad pharmacological activities of cadinanes also include hypoglycemic effects.

Cytotoxic and Anticancer Activities

Various sesquiterpenoids have been investigated for their cytotoxic effects against different cancer cell lines. The mechanisms underlying these effects can include the induction of apoptosis and the inhibition of cell proliferation and migration.

Data Presentation and Experimental Protocols

A central requirement for a technical guide is the presentation of quantitative data and detailed experimental methodologies. Due to the lack of specific studies on the biological role of this compound, it is not possible to provide tables of quantitative data (e.g., IC₅₀, MIC values) or detailed experimental protocols for key experiments related to this specific compound. The scientific community has yet to publish research that would provide this information.

Signaling Pathways

Similarly, the creation of diagrams for signaling pathways directly modulated by this compound cannot be accomplished at this time. While it is plausible that this compound interacts with pathways commonly affected by other sesquiterpenoids, such as the NF-κB or MAPK pathways in the context of inflammation, there is currently no direct experimental evidence to support this for this compound.

The following diagram illustrates a simplified, hypothetical signaling pathway that is often implicated in inflammation and is a common target for anti-inflammatory compounds. This is provided for illustrative purposes only and is not based on specific data for this compound.

Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway.

Conclusion and Future Directions

Future research should focus on the isolation of this compound in sufficient quantities for comprehensive biological screening. Subsequent studies could then aim to:

-

Evaluate its activity in a panel of in vitro bioassays.

-

Determine its mechanism of action through molecular and cellular studies.

-

Investigate its effects in in vivo models of disease.

Such a research program would be necessary to generate the specific data required to fully understand the biological role of this compound and to assess its potential for therapeutic applications.

References

Lacinilene C: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacinilene C is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community. As a member of the cadinane (B1243036) class of sesquiterpenoids, its chemical structure presents a potential scaffold for further investigation and development. This technical guide provides a comprehensive overview of the known natural sources of this compound and details generalized protocols for its extraction and isolation. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified in a limited number of biological sources, primarily within the plant kingdom and in some fungi. The principal reported natural source is the cotton plant, Gossypium hirsutum.[1] It has also been reported in Alangium salviifolium.[1] While fungi are known producers of a vast array of sesquiterpenoids, specific strains that produce this compound are not as well-documented in readily available literature.

| Natural Source | Plant/Fungus Part | Reference |

| Gossypium hirsutum | Bracts, Glands | [1] |

| Alangium salviifolium | Not specified | [1] |

Table 1: Summary of Natural Sources for this compound

Experimental Protocols: Isolation and Purification

A specific, detailed experimental protocol for the isolation of this compound with quantitative yield and purity data is not extensively documented in the readily available scientific literature. However, based on established methods for the isolation of sesquiterpenoids from plant and fungal matrices, a generalized workflow can be proposed. The following protocols are based on methodologies for similar compounds and should be adapted and optimized for this compound.

Protocol 1: Generalized Isolation from Gossypium hirsutum Bracts

This protocol is adapted from methods used for the extraction of secondary metabolites from cotton tissues.

1. Extraction:

-

Air-dry the bracts of Gossypium hirsutum at room temperature.

-

Grind the dried plant material into a fine powder.

-

Macerate the powdered bracts with a solvent mixture of methanol (B129727) and acetone (B3395972) (8:2, v/v) at a ratio of 1:10 (w/v) for 48 hours at room temperature with occasional agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

2. Solvent Partitioning:

-

Suspend the crude extract in a 90% methanol-water solution.

-

Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate (B1210297).

-

Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate gradients) and visualization under UV light or with a staining reagent (e.g., anisaldehyde-sulfuric acid).

3. Chromatographic Purification:

-

Subject the fraction enriched with this compound to column chromatography over silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor by TLC. Pool fractions containing the compound of interest.

-

For final purification, utilize preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

Protocol 2: Generalized Isolation from Fungal Culture

This protocol outlines a general procedure for the extraction of sesquiterpenoids from fungal fermentation.

1. Fermentation and Extraction:

-

Inoculate a suitable fungal strain into a liquid fermentation medium (e.g., Potato Dextrose Broth) and incubate under appropriate conditions (temperature, agitation, duration) to promote the production of secondary metabolites.

-

Separate the mycelia from the culture broth by filtration.

-

Extract the mycelia with a suitable organic solvent such as methanol or ethyl acetate.

-

Extract the culture filtrate separately with an immiscible organic solvent like ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure.

2. Purification:

-

Follow the solvent partitioning and chromatographic purification steps as outlined in Protocol 1.

Data Presentation

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the public domain regarding the specific signaling pathways and molecular mechanisms of action of this compound. While sesquiterpenoids as a class are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties, the specific cellular targets and pathways modulated by this compound have not been elucidated.

The general mechanism of action for some antimicrobial terpenes involves the disruption of microbial cell membranes due to their lipophilic nature. This can lead to increased membrane permeability and leakage of intracellular components. However, it is crucial to note that this is a generalized mechanism for the compound class, and specific studies on this compound are required to confirm its mode of action.

Mandatory Visualizations

Caption: Generalized workflow for the isolation of this compound from plant material.

Caption: Generalized workflow for the isolation of this compound from fungal culture.

Conclusion

This compound remains a natural product with underexplored potential. While its primary natural sources have been identified, detailed protocols for its isolation and comprehensive studies on its biological activity and mechanism of action are notably absent from the current body of scientific literature. This guide provides a starting point for researchers by outlining the known sources and offering generalized, adaptable protocols for its extraction and purification. Further research is warranted to establish robust isolation procedures, quantify its presence in various natural sources, and, most importantly, to elucidate its pharmacological properties and molecular targets. Such studies will be instrumental in determining the potential of this compound as a lead compound in drug development programs.

References

Lacinilene C: A Technical Guide on its Discovery, Properties, and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lacinilene C, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community due to its intriguing chemical structure and potential biological activities. First isolated from cotton (Gossypium hirsutum), this compound belongs to the cadinane (B1243036) class of sesquiterpenoids. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its isolation, a review of synthetic approaches towards its total synthesis, and an exploration of its biological activities, particularly its antibacterial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Discovery and History

This compound was first reported in a 1975 publication in the journal Phytochemistry by R.D. Stipanovic, P.J. Wakelyn, and A.A. Bell of the United States Department of Agriculture, Agricultural Research Service. The compound was isolated from the bracts of the cotton plant, Gossypium hirsutum L.[1]. In this seminal paper, the authors also described the isolation of its 7-methyl ether derivative. This compound is classified as a sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack[2][3]. Its discovery was part of broader research into the chemical defense mechanisms of cotton plants against various pathogens[2][3].

Physicochemical Properties

This compound is a sesquiterpenoid with the chemical formula C15H18O3 and a molecular weight of 246.30 g/mol . Its systematic IUPAC name is (1R)-1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone. The structure of this compound is characterized by a cadinane-type sesquiterpenoid skeleton.

| Property | Value | Reference |

| Molecular Formula | C15H18O3 | |

| Molecular Weight | 246.30 g/mol | |

| IUPAC Name | (1R)-1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone | |

| Class | Sesquiterpenoid | |

| Appearance | Not specified in initial reports | |

| Solubility | Not specified in initial reports |

Experimental Protocols

Isolation of this compound from Gossypium hirsutum

The following is a generalized protocol based on the initial discovery and subsequent studies on related compounds.

Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material Preparation: Bracts of Gossypium hirsutum are collected, air-dried, and ground to a fine powder.

-

Extraction: The powdered plant material is extracted with an acetone-water mixture (e.g., 80:20 v/v) at room temperature for an extended period (e.g., 24-48 hours).

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the acetone (B3395972) is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: The resulting aqueous suspension is partitioned with ethyl acetate (B1210297). The ethyl acetate layer, containing the less polar compounds including this compound, is collected.

-

Column Chromatography: The concentrated ethyl acetate extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with this compound are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Synthesis of this compound

While a specific total synthesis of this compound has not been extensively reported in readily available literature, the synthesis of related cadinane sesquiterpenoids provides a strategic blueprint. These syntheses often involve the construction of the core decalin ring system followed by functional group manipulations to introduce the required hydroxyl and ketone moieties.

Retrosynthetic Analysis of a Cadinane Skeleton

Caption: A general retrosynthetic approach for cadinane sesquiterpenoids.

Key synthetic strategies for constructing the cadinane skeleton often employ:

-

Diels-Alder Reaction: A powerful tool for the construction of the six-membered rings of the decalin system.

-

Robinson Annulation: A classic method for the formation of a six-membered ring by a Michael addition followed by an intramolecular aldol (B89426) condensation.

-

Ring-Closing Metathesis (RCM): A modern and efficient method for the formation of cyclic structures.

Biological Activity

Antibacterial Activity

This compound, as a phytoalexin, exhibits antimicrobial properties. Sesquiterpenoids, in general, are known to possess antibacterial and antifungal activities. While specific minimum inhibitory concentration (MIC) values for pure this compound against a wide range of bacteria are not extensively documented in the readily available literature, studies on crude extracts of Gossypium species and related sesquiterpenoids indicate activity against various bacterial strains.

| Extract/Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| Gossypium herbaceum n-hexane extract | Staphylococcus aureus | 25 | |

| Gossypium herbaceum n-hexane extract | Escherichia coli | 6.25 | |

| Gossypium herbaceum n-hexane extract | Pseudomonas aeruginosa | 6.25 | |

| Gossypium herbaceum methanol (B129727) extract | Staphylococcus aureus | 50 | |

| Gossypium herbaceum methanol extract | Escherichia coli | 6.25 | |

| Gossypium herbaceum methanol extract | Pseudomonas aeruginosa | 12.5 |

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mechanism of Action

The primary mechanism of antibacterial action for many sesquiterpenoids is believed to be the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components. This disruption of the cell membrane ultimately leads to bacterial cell death.

Proposed Mechanism of this compound Antibacterial Action

Caption: Proposed mechanism of action for the antibacterial activity of this compound.

Signaling Pathways

Currently, there is a lack of specific research detailing the interaction of this compound with specific cellular signaling pathways. Further investigation is required to elucidate whether this compound's biological effects are mediated through the modulation of specific signaling cascades in either prokaryotic or eukaryotic cells.

Conclusion and Future Perspectives

This compound remains a molecule of interest due to its natural origin and potential as an antimicrobial agent. While its initial discovery and basic properties are established, there are several areas that warrant further investigation. A detailed and reproducible total synthesis would provide a reliable source of the compound for extensive biological evaluation. Comprehensive studies to determine the MIC values of pure this compound against a broad panel of clinically relevant bacteria are crucial to fully assess its antibacterial potential. Furthermore, in-depth mechanistic studies are needed to confirm the precise mode of action and to explore any potential interactions with cellular signaling pathways. Such research could pave the way for the development of new antibacterial agents based on the this compound scaffold.

References

Spectroscopic Profile of Lacinilene C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lacinilene C, a sesquiterpenoid found in Gossypium hirsutum. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) has established the molecular formula of this compound as C₁₅H₁₈O₃. The exact mass provides a fundamental data point for its identification.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₈O₃ |

| Exact Mass | 246.1256 g/mol |

Experimental Protocol: Mass Spectrometry

A general protocol for the mass spectral analysis of sesquiterpenoids like this compound involves the following steps:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of moderately polar compounds like this compound. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

-

Mass Analysis: The ionized molecules are then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. These analyzers are capable of measuring the mass-to-charge ratio (m/z) of the ions with high accuracy.

-

Data Acquisition and Analysis: The instrument records the m/z values of the detected ions. The elemental composition is then determined from the accurate mass measurement using specialized software. For fragmentation studies (MS/MS), a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed to provide structural information.

The following diagram illustrates a generalized workflow for mass spectrometry analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the absence of publicly available, experimentally determined ¹H and ¹³C NMR data for this compound in the scientific literature, this section will present predicted NMR data based on computational models. It is crucial to note that these are theoretical values and should be confirmed by experimental data.

Disclaimer: The following NMR data are predicted and have not been experimentally verified.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) |

| Data not available in published literature |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) |

| Data not available in published literature |

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring ¹H, ¹³C, and 2D NMR spectra of a sesquiterpenoid like this compound is outlined below:

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the protons.

-

¹³C NMR Spectroscopy: A one-dimensional proton-decoupled ¹³C NMR spectrum is recorded to identify the chemical shifts of all unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

-

-

Data Processing and Analysis: The acquired NMR data is processed using specialized software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and peak picking to extract the chemical shifts and coupling constants.

The logical relationship for structure elucidation using various NMR techniques is depicted in the following diagram.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Further biological studies are required to elucidate its mechanism of action and potential therapeutic targets.

Conclusion

This technical guide summarizes the available spectroscopic data for this compound and provides standardized experimental protocols for its analysis. The lack of experimentally verified NMR data highlights an area for future research. The information provided herein serves as a foundational resource for scientists engaged in the study and development of this natural product.

A Deep Dive into Sesquiterpenoids: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sesquiterpenoids, a diverse class of 15-carbon isoprenoid compounds, are pivotal players in the intricate chemical language of plants. They are not only crucial for plant survival, acting as defense compounds against herbivores and pathogens and as signaling molecules, but they also represent a vast reservoir of pharmacologically active agents with potential applications in medicine.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of sesquiterpenoids in plant biology, focusing on their biosynthesis, the signaling pathways that regulate their production, and their multifaceted biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to facilitate further research and application.

Sesquiterpenoid Biosynthesis: A Journey from Isoprene Units to Complex Scaffolds

The biosynthesis of sesquiterpenoids originates from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In higher plants, the cytosolic mevalonate (B85504) (MVA) pathway is primarily responsible for the production of IPP and DMAPP that serve as precursors for sesquiterpenoid synthesis.[5]

The key steps in the biosynthesis of the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), are outlined below:

-

Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by GPP synthase to form the 10-carbon intermediate, GPP.

-

Formation of Farnesyl Pyrophosphate (FPP): Another molecule of IPP is added to GPP by FPP synthase (FPPS) to yield the 15-carbon FPP.

FPP then serves as the linear precursor for the vast array of cyclic and acyclic sesquiterpenoid skeletons. This remarkable diversity is generated by a class of enzymes known as sesquiterpene synthases (STSs). These enzymes catalyze the ionization of the diphosphate (B83284) group from FPP, generating a farnesyl cation. This highly reactive intermediate then undergoes a series of complex cyclizations, rearrangements, and quenching reactions within the enzyme's active site to produce the final sesquiterpene hydrocarbon. Further structural diversification is achieved through the action of decorating enzymes, such as cytochrome P450 monooxygenases and glycosyltransferases, which add functional groups to the basic sesquiterpene scaffold.

Regulation of Sesquiterpenoid Biosynthesis: The Jasmonate Signaling Pathway

The production of sesquiterpenoids in plants is tightly regulated and often induced in response to biotic and abiotic stresses. The plant hormone jasmonic acid (JA) and its biologically active conjugate, jasmonoyl-isoleucine (JA-Ile), play a central role in orchestrating the defense-related induction of sesquiterpenoid biosynthesis.

The core of the jasmonate signaling pathway involves the following key components:

-

F-box protein CORONATINE INSENSITIVE1 (COI1): This protein is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1, which functions as the receptor for JA-Ile.

-

JASMONATE ZIM-DOMAIN (JAZ) proteins: These are repressor proteins that bind to and inhibit the activity of transcription factors that activate JA-responsive genes.

-

Transcription Factors: A key transcription factor in this pathway is MYC2, a basic helix-loop-helix (bHLH) transcription factor, which activates the expression of genes involved in jasmonate-mediated defense responses, including sesquiterpene synthase genes.

In the absence of stress, JAZ proteins are bound to MYC2, preventing the transcription of sesquiterpene biosynthesis genes. Upon perception of a stress signal, JA-Ile levels rise and bind to the SCFCOI1 complex. This binding event promotes the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates MYC2, allowing it to activate the transcription of target genes, leading to the production of sesquiterpenoids.

Biological Activities and Quantitative Data of Plant-Derived Sesquiterpenoids

Sesquiterpenoids exhibit a wide spectrum of biological activities, making them a rich source for the discovery of new therapeutic agents. Their cytotoxic, anti-inflammatory, and antimicrobial properties have been extensively studied.

Cytotoxic Activity

Many sesquiterpenoids have demonstrated potent cytotoxic activity against various cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) values for selected sesquiterpenoids.

Table 1: Cytotoxic Activity (IC50 in µM) of Sesquiterpenoids from Artabotrys Species

| Compound | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | K562 (Leukemia) | U251 (Glioblastoma) |

| Chlospicate E | 14.25 | 21.32 | 25.34 | 16.23 | 10.21 |

| 1β, 6α-dihydroxy-4α(15)-epoxyeudesmane | 18.25 | 9.65 | 8.27 | 4.63 | 8.64 |

| Guaianediol | 10.23 | 8.64 | 9.23 | 10.42 | 15.22 |

| 10β,15-hydroxy-α-cadinol | 10.11 | 5.14 | 4.38 | 6.32 | 3.28 |

| 15-hydroxy-t-muurolol | 2.36 | 4.02 | 7.32 | 6.41 | 5.23 |

| 10α-hydroxycadin-4-en-15-al | 5.23 | 6.87 | 4.96 | 5.86 | 4.20 |

| 10β-hydroxyisodauc-6-en-14-al | 15.23 | 6.26 | 10.23 | 9.32 | 5.49 |

Table 2: Cytotoxic Activity (IC50 in µM) of Sesquiterpene Lactones from Smallanthus sonchifolius

| Compound | B16 (Melanoma) | C6 (Glioma) | HepG2 (Hepatoma) |

| Polymatin B | 2.5 | 1.8 | 3.2 |

| Uvedalin | 1.2 | 0.9 | 1.5 |

| Enhydrin | 4.1 | 3.5 | 5.0 |

Antimicrobial Activity

Sesquiterpenoids also play a crucial role in plant defense against microbial pathogens.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Muzigadial from Warburgia salutaris

| Microorganism | MIC (µg/mL) |

| Bacillus cereus | 25 |

| Bacillus pumilus | 12.5 |

| Bacillus subtilis | 12.5 |

| Staphylococcus aureus | 50 |

| Candida albicans | 100 |

Enzyme Kinetics

Understanding the kinetic parameters of sesquiterpene synthases is crucial for metabolic engineering efforts aimed at enhancing the production of valuable sesquiterpenoids.

Table 4: Kinetic Parameters of a Sesquiterpene Synthase

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1µM-1) |

| TgTPS2 (Thapsia garganica) | FPP | 0.55 | 0.29 | 0.53 |

Sesquiterpenoid Yields under Abiotic Stress

Environmental stresses, such as drought, can significantly influence the production of sesquiterpenoids in plants.

Table 5: Sesquiterpenoid Emission Rates (µg g-1h-1) from Cistus ladanifer under Drought Stress

| Condition | Monoterpenes | Sesquiterpenes | Diterpenes | Total Terpenoids |

| Well-watered | 0.85 ± 0.15 | 0.45 ± 0.08 | 0.07 ± 0.01 | 1.37 ± 0.23 |

| Drought-stressed | 0.28 ± 0.05 | 0.10 ± 0.02 | 0.02 ± 0.00 | 0.40 ± 0.08 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sesquiterpenoids.

Protocol 1: Extraction and Isolation of Sesquiterpenoids from Plant Material

This protocol describes a general procedure for the extraction and fractionation of sesquiterpenoids from dried plant material.

1. Extraction: a. Macerate 1 kg of dried and powdered plant material in 10 L of 95% ethanol (B145695) at room temperature for 72 hours. b. Filter the extract and repeat the maceration process two more times with fresh solvent. c. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Liquid-Liquid Partitioning: a. Suspend the crude extract in 500 mL of distilled water. b. Transfer the suspension to a 2 L separatory funnel. c. Sequentially partition the aqueous suspension with equal volumes of n-hexane (3 x 500 mL), dichloromethane (B109758) (3 x 500 mL), and ethyl acetate (B1210297) (3 x 500 mL). d. Collect each organic fraction and the final aqueous fraction separately. e. Concentrate each fraction under reduced pressure to yield the respective partitioned extracts.

3. Chromatographic Purification: a. Subject the most active fraction (determined by bioassay) to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity. c. Collect fractions and monitor by thin-layer chromatography (TLC). d. Combine fractions with similar TLC profiles. e. Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate pure sesquiterpenoids.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Sesquiterpenoids

This protocol outlines a general method for the analytical separation and quantification of sesquiterpenoids.

1. Sample Preparation: a. Accurately weigh 100 mg of the dried extract and dissolve it in 10 mL of methanol. b. Sonicate the solution for 15 minutes to ensure complete dissolution. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

- 0-5 min: 95% A, 5% B

- 5-35 min: Linear gradient to 5% A, 95% B

- 35-40 min: 5% A, 95% B

- 40-45 min: Linear gradient to 95% A, 5% B

- 45-50 min: 95% A, 5% B

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10 µL.

- Detection: Diode-array detector (DAD) at a wavelength of 210 nm.

3. Quantification: a. Prepare a series of standard solutions of a known sesquiterpenoid at different concentrations. b. Inject the standard solutions into the HPLC system to generate a calibration curve. c. Inject the sample solution and determine the peak area of the sesquiterpenoid of interest. d. Calculate the concentration of the sesquiterpenoid in the sample using the calibration curve.

Protocol 3: Functional Characterization of a Sesquiterpene Synthase (STS)

This protocol describes the expression and in vitro assay of a candidate STS gene.

1. Gene Cloning and Expression: a. Amplify the full-length coding sequence of the candidate STS gene from plant cDNA using PCR. b. Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli expression). c. Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). d. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG). e. Harvest the bacterial cells and purify the recombinant STS protein using affinity chromatography (e.g., Ni-NTA).

2. In Vitro Enzyme Assay: a. Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT. b. Add the purified STS enzyme to the assay buffer. c. Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of 50 µM. d. Incubate the reaction mixture at 30°C for 1 hour. e. Stop the reaction by adding 20 µL of 0.5 M EDTA.

3. Product Analysis: a. Overlay the reaction mixture with 500 µL of n-hexane and vortex to extract the sesquiterpene products. b. Analyze the hexane (B92381) overlay by gas chromatography-mass spectrometry (GC-MS). c. Identify the sesquiterpene products by comparing their mass spectra and retention times with those of authentic standards and libraries (e.g., NIST).

Conclusion

Sesquiterpenoids represent a fascinating and highly valuable class of plant natural products. Their immense structural diversity and wide range of biological activities continue to inspire research in plant biology, ecology, and drug discovery. This technical guide has provided a comprehensive overview of the current understanding of sesquiterpenoid biosynthesis, regulation, and function, supplemented with detailed experimental protocols and quantitative data. It is our hope that this resource will serve as a practical tool for scientists and researchers, empowering them to further unravel the complexities of these remarkable molecules and unlock their full potential for the benefit of human health and agriculture.

References

- 1. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel pathway for sesquiterpene biosynthesis from Z,Z-farnesyl pyrophosphate in the wild tomato Solanum habrochaites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sesquiterpene synthases: passive catalysts or active players? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Lacinilene C from Cotton Bracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacinilene C is a sesquiterpenoid found in cotton (Gossypium hirsutum) that has garnered interest for its potential biological activities.[1] As a member of the cadalene-type sesquiterpenoids, it is part of a class of compounds known for a variety of bioactivities. This document provides detailed protocols for the extraction of this compound from cotton bracts, its quantification using High-Performance Liquid Chromatography (HPLC), and a discussion of its potential, though not fully elucidated, biological significance. These protocols are intended to provide a foundation for further research and development of this compound as a potential therapeutic agent.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound 7-methyl ether (a related compound) from Cotton Leaf

| Extraction Method | Mean Recovery (µg/g) | Standard Deviation | Coefficient of Variation (%) |

| Ether Soxhlet | 18.6 | 1.2 | 6.5 |

| Acetonitrile-Hexane Partition | 18.1 | 2.6 | 14.4 |

| Water Extraction-Ether Partition | 4.7 | 1.1 | 23.4 |

Data adapted from a study on this compound 7-methyl ether, a closely related compound, to illustrate the efficiency of different extraction techniques. The exhaustive diethyl ether Soxhlet extraction method demonstrates higher efficiency and lower variability.

Experimental Protocols

Protocol 1: Extraction of this compound from Cotton Bracts using Soxhlet Apparatus

This protocol describes an efficient method for the extraction of this compound from dried cotton bracts using a Soxhlet apparatus, which ensures thorough extraction of the compound.

Materials and Reagents:

-

Dried and ground cotton bracts

-

Diethyl ether (analytical grade)

-

Anhydrous sodium sulfate

-

Soxhlet extraction apparatus (including extractor, condenser, and round-bottom flask)

-

Heating mantle

-

Extraction thimbles (cellulose)

-

Rotary evaporator

-

Glass wool

Procedure:

-

Sample Preparation: Dry the cotton bracts at 40°C for 24 hours and then grind them into a fine powder.

-

Thimble Packing: Accurately weigh approximately 10 g of the ground cotton bract powder and mix it with an equal amount of anhydrous sodium sulfate. Place the mixture into a cellulose (B213188) extraction thimble. Place a small plug of glass wool on top of the mixture to ensure even solvent distribution.

-

Apparatus Setup: Place the packed thimble inside the Soxhlet extractor. Fill a round-bottom flask with approximately 250 mL of diethyl ether and add a few boiling chips. Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.

-

Extraction: Heat the diethyl ether in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip into the thimble containing the cotton bracts. The extractor will fill with the solvent until the siphon arm initiates the return of the extract to the round-bottom flask. Allow the extraction to proceed for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.

-

Concentration: After the extraction is complete, allow the apparatus to cool. Disassemble the apparatus and transfer the diethyl ether extract to a rotary evaporator. Concentrate the extract under reduced pressure at a temperature of 30-35°C until the solvent is completely removed, yielding a crude extract containing this compound.

-

Storage: Store the crude extract at -20°C for further purification and analysis.

Protocol 2: Quantification of this compound using Normal Phase HPLC

This protocol outlines a method for the quantification of this compound in the crude extract using Normal Phase High-Performance Liquid Chromatography (NP-HPLC).

Materials and Reagents:

-

Crude this compound extract

-

This compound analytical standard

-

Hexane (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Methanol (HPLC grade, for cleaning)

-

HPLC system equipped with a UV detector, autosampler, and column oven

-

Normal phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 80:20 v/v). The exact ratio may need to be optimized based on the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound analytical standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the calibration standards into the HPLC system to generate a calibration curve. Then, inject the prepared sample solution.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve.

Visualization of Workflows and Pathways

Caption: Experimental workflow for the extraction and quantification of this compound.

Note on this compound Signaling Pathway: The specific signaling pathway through which this compound exerts its biological effects has not been extensively documented in publicly available scientific literature. However, based on the known anti-inflammatory activities of structurally similar sesquiterpenoids, a hypothetical pathway can be proposed. The following diagram illustrates a potential mechanism of action, which should be considered a theoretical model requiring experimental validation.

Caption: A hypothetical anti-inflammatory signaling pathway for this compound.

References

HPLC-Based Quantification of Lacinilene C: An Application Note for Researchers

Introduction

Lacinilene C, a sesquiterpenoid naphthalenone, has garnered interest within the scientific community for its potential biological activities. Found in plants such as those from the Gossypium genus, accurate and precise quantification of this compound is crucial for various research and development applications, including pharmacokinetic studies, quality control of natural product extracts, and formulation development.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in diverse sample matrices.

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) with ultraviolet-visible (UV-Vis) detection to separate and quantify this compound. The non-polar nature of the C18 stationary phase retains the relatively non-polar this compound. A mobile phase gradient of acetonitrile (B52724) and water allows for the elution of this compound, separating it from other components in the sample matrix. Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a this compound reference standard.

Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) or UV-Vis detector

-

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or PVDF)

-

HPLC vials and caps

-

-

Reagents:

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid (or Trifluoroacetic acid, HPLC grade)

-

Blank matrix (e.g., human plasma, plant extract matrix) for standard and quality control sample preparation.

-

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve a concentration range suitable for the intended application (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation

The sample preparation method should be tailored to the specific matrix. Below are general protocols for plant extracts and plasma samples.

Plant Extracts:

-

Extraction: Extract the plant material with a suitable solvent such as methanol or ethanol.

-

Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the standard curve.

Plasma Samples (Protein Precipitation):

-

Spiking: For calibration and quality control samples, spike blank plasma with known concentrations of this compound working standards.

-

Precipitation: Add three parts of cold acetonitrile to one part of plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): If higher sensitivity is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

-

Filtration: Filter the supernatant (or reconstituted sample) through a 0.22 µm syringe filter into an HPLC vial.

HPLC Operating Conditions

The following HPLC conditions are a starting point and may require optimization for specific applications.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient Program | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-18 min: 90% B, 18-20 min: 90-50% B, 20-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or the determined λmax of this compound) |

| Run Time | 25 minutes |

Method Validation

A comprehensive validation of the analytical method should be performed according to international guidelines (e.g., ICH, FDA). The key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria |

| Specificity/Selectivity | No significant interference at the retention time of this compound and internal standard (if used) in blank matrix. |

| Linearity | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. |

| Range | The range of concentrations where the method is precise, accurate, and linear. |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%. |

| Accuracy | Within ±15% of the nominal concentration (±20% for LOQ). |

| Precision (Repeatability & Intermediate Precision) | Relative standard deviation (RSD) ≤ 15% (≤ 20% for LOQ). |

| Recovery | Consistent and reproducible recovery across the concentration range. |

| Stability (Freeze-thaw, short-term, long-term, stock solution) | Analyte concentration should remain within ±15% of the initial concentration. |

Data Presentation

The quantitative data for a hypothetical validation of the this compound HPLC method is summarized in the table below.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | 0.998 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Accuracy (% Recovery) | 95.2% - 103.5% |

| Precision (RSD %) | < 5% |

| Retention Time | Approximately 12.5 min |

Experimental Workflow Diagram

References

Application Notes and Protocols for Lacinilene C in Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacinilene C is a sesquiterpenoid compound found in plant species such as Gossypium hirsutum and Alangium salviifolium. While direct antibacterial studies on isolated this compound are not extensively documented in publicly available literature, extracts from these plants have demonstrated notable antibacterial activity against a variety of bacterial pathogens.[1][2][3][4][5] This suggests that this compound, as a constituent, may contribute to the observed antimicrobial effects. Sesquiterpenoids as a class are recognized for their diverse biological activities, including antibacterial and antifungal properties. The proposed mechanisms of action for some sesquiterpenoids involve the disruption of bacterial cell membranes.

These application notes provide a generalized framework for researchers to investigate the antibacterial potential of this compound. The protocols outlined below are standard methods for assessing the antibacterial activity of natural products and can be adapted for testing this compound against specific bacterial strains of interest.

Data Presentation

The following tables summarize the antibacterial activity of extracts from plants known to contain this compound. These data can serve as a reference for expected activity when testing the purified compound.

Table 1: Antibacterial Activity of Gossypium hirsutum Extracts

| Bacterial Strain | Extract Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |

| Pseudomonas aeruginosa | Ethanolic Leaf Extract | 13.0 ± 0.00 | 25 mg/ml | 100 mg/ml | |

| Klebsiella pneumoniae | Ethanolic Leaf Extract | 12.0 ± 0.00 | 100 mg/ml | >100 mg/ml | |

| Salmonella typhi | Ethanolic Leaf Extract | 6.0 ± 1.2 | 100 mg/ml | >100 mg/ml | |

| Escherichia coli | Methanolic Leaf Extract | 28 | Not Reported | Not Reported | |

| Proteus mirabilis | Methanolic Leaf Extract | 26 | Not Reported | Not Reported | |

| Staphylococcus aureus | Methanolic Leaf Extract | 20 | Not Reported | Not Reported | |

| Proteus species | Ethanolic Leaf Extract | 7.20 | Not Reported | Not Reported | |

| Escherichia coli | Ethanolic Leaf Extract | 6.40 | Not Reported | Not Reported |

Table 2: Antibacterial Activity of Alangium salviifolium Extracts

| Bacterial Strain | Extract Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Reference |

| Pseudomonas aeruginosa | Methanolic Bark Extract | 26.07 ± 1.31 | 40-60 µg/mL | |

| Staphylococcus aureus | Methanolic Bark Extract | Not specified, minimum inhibition at 50 µg/mL | 40-60 µg/mL | |

| Klebsiella pneumoniae | Methanolic Bark Extract | Not specified | 40-60 µg/mL | |

| Proteus mirabilis | Methanolic Bark Extract | Not specified | 40-60 µg/mL | |

| Xanthomonas campestris | Fruit Extract | 22 | Not Reported | |

| Bacillus subtilis | Leaf Extract | 17 | Not Reported |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (medium with DMSO)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this diluted inoculum to each well containing the this compound dilutions.

-

Controls:

-

Positive Control: A well containing MHB, inoculum, and a known antibiotic.

-

Negative Control: A well containing MHB, inoculum, and the same concentration of DMSO as in the test wells.

-

Sterility Control: A well containing only MHB.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (B569324) (MHA) plates or other appropriate solid medium

-

Sterile pipette tips or inoculation loop

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto separate sections of an MHA plate.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

Reading the Results: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.

Protocol 3: Agar Well Diffusion Assay

This assay is used to qualitatively assess the antibacterial activity of a substance.

Materials:

-

This compound stock solution

-

Bacterial cultures adjusted to 0.5 McFarland standard

-

MHA plates

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip to create wells

-

Positive control antibiotic

-

Negative control (DMSO)

Procedure:

-

Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

-

Well Creation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.

-

Application of Test Substance: Add a fixed volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well.

-

Controls: Add the positive control antibiotic and the negative control (DMSO) to separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

Caption: Workflow for assessing the antibacterial activity of this compound.

Caption: Postulated mechanism of this compound antibacterial action.

References

Application Notes and Protocols: Lacinilene C as a Standard for Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacinilene C is a naturally occurring sesquiterpenoid found in plants such as those of the Gossypium (cotton) genus.[1][2] As a member of the cadinane (B1243036) sesquiterpenoid class, its unique chemical structure and potential biological activities make it a compound of interest in phytochemical analysis and drug discovery.[1][3] The increasing focus on natural products for pharmaceutical development necessitates the availability of high-purity reference standards for accurate identification and quantification in complex matrices.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a reference standard in chromatographic analysis. The methodologies outlined are designed to be adaptable for various research and quality control applications, ensuring reliable and reproducible results. While specific data for this compound as a certified standard is limited, the following protocols are based on established methods for closely related compounds, such as this compound 7-methyl ether, and general chromatographic principles.[4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C15H18O3 | |

| Molecular Weight | 246.30 g/mol | |

| Appearance | Yellow powder | |

| Purity | >95.0% | |

| IUPAC Name | (1R)-1,7-dihydroxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one | |

| Class | Sesquiterpenoid |

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.

Objective: To establish a reliable HPLC method for the quantification of this compound in various sample matrices.

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, vialsampler, multicolumn thermostat, and a variable wavelength detector.

-

Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent C18 column).

-

Solvents: LC-grade acetonitrile (B52724) and water.

-

Standard: this compound reference standard of known purity.

-

Sample Preparation: Samples containing this compound should be extracted using an appropriate solvent (e.g., methanol (B129727), ethyl acetate) and filtered through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (Gradient elution may be optimized) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 ± 1 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Experimental Workflow: HPLC Analysis

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Data Analysis

A calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined from this curve. Based on similar analyses, a high degree of linearity is expected.

| Parameter | Expected Value |

| Retention Time (tR) | Dependent on specific column and mobile phase composition |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

Thin-Layer Chromatography (TLC) Protocol

TLC is a versatile technique for the rapid qualitative analysis and purity assessment of this compound.

Objective: To provide a rapid method for the identification and purity verification of this compound.

Materials

-

TLC Plates: Silica gel 60 F254 plates.

-

Mobile Phase (Solvent System): A mixture of non-polar and polar solvents. A good starting point is a hexane:ethyl acetate (B1210297) or toluene:ethyl acetate mixture. The ratio should be optimized to achieve an Rf value between 0.2 and 0.8.

-

Developing Chamber: A standard TLC developing tank.

-

Spotting Capillaries: For applying the sample and standard to the TLC plate.

-

Visualization: UV lamp (254 nm) and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

Procedure

-

Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.

-

Spotting: Apply small spots of the this compound standard solution and the sample solution onto the baseline. A co-spot, where the standard is applied over the sample spot, is recommended for definitive identification.

-

Development: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the chamber and mark the solvent front. After the plate has dried, visualize the spots under a UV lamp at 254 nm. This compound should appear as a dark spot due to fluorescence quenching. Further visualization can be achieved by dipping the plate in a staining reagent and heating.

Logical Relationship in Chromatographic Standardization

References

Application Notes and Protocols for Testing the Bioactivity of Lacinilene C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the initial screening and characterization of the bioactivity of Lacinilene C, a sesquiterpenoid natural product. The protocols outlined below are designed to assess its cytotoxic, anti-inflammatory, and antimicrobial properties, which are common starting points for the evaluation of novel natural compounds in drug discovery.

Introduction

This compound is a cadalene-type sesquiterpenoid found in plants of the Malvaceae family.[1] While its chemical structure is known, its biological activities have not been extensively reported in publicly available literature. This document details a systematic approach to elucidate the potential therapeutic value of this compound by investigating its effects on key cellular and microbial systems. The following protocols provide a foundation for generating robust and reproducible data to guide further research and development.

General Laboratory Requirements

Equipment:

-

Laminar flow hood (Class II)

-

CO2 incubator

-

Microplate reader (absorbance, fluorescence, luminescence)

-

Inverted microscope

-

Centrifuge

-

Autoclave

-

Spectrophotometer

-

Standard laboratory glassware and plasticware

Reagents:

-

This compound (of known purity)

-

Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

-

Cell culture media (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Bacterial and fungal growth media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth, Sabouraud Dextrose Broth)

-

Reagents for specific assays as detailed in each protocol.

Experimental Workflow

The proposed experimental workflow for assessing the bioactivity of this compound follows a tiered approach, starting with an evaluation of its general toxicity, followed by more specific assays based on common therapeutic areas for natural products.

Caption: Experimental workflow for this compound bioactivity screening.

Cytotoxicity Assays

Prior to assessing specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to identify concentration ranges that are suitable for further testing.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Add the diluted compound to the cells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture to the supernatant and incubating for 30 minutes at room temperature.

-

Absorbance Measurement: Read the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Data Presentation: Cytotoxicity

| Cell Line | Assay | Incubation Time (h) | This compound IC50 (µM) |

| HeLa | MTT | 24 | [Insert Value] |

| 48 | [Insert Value] | ||

| 72 | [Insert Value] | ||

| HEK293 | MTT | 24 | [Insert Value] |

| 48 | [Insert Value] | ||

| 72 | [Insert Value] | ||

| HeLa | LDH | 24 | [Insert Value] |

| 48 | [Insert Value] | ||

| 72 | [Insert Value] | ||

| HEK293 | LDH | 24 | [Insert Value] |

| 48 | [Insert Value] | ||

| 72 | [Insert Value] |

Anti-inflammatory Assays

These assays will determine if this compound can modulate inflammatory responses in vitro.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator.

Protocol:

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from cytotoxicity assays) for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Read the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement

This assay quantifies the levels of key pro-inflammatory cytokines.

Protocol:

-

Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-3 of the NO production assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.

Data Presentation: Anti-inflammatory Activity

| Assay | This compound Concentration (µM) | % Inhibition of NO Production | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production |

| [Conc. 1] | [Insert Value] | [Insert Value] | [Insert Value] | |

| [Conc. 2] | [Insert Value] | [Insert Value] | [Insert Value] | |

| [Conc. 3] | [Insert Value] | [Insert Value] | [Insert Value] | |

| Positive Control (e.g., Dexamethasone) | [Conc.] | [Insert Value] | [Insert Value] | [Insert Value] |

Antimicrobial Assays

These assays will determine the potential of this compound to inhibit the growth of or kill pathogenic microorganisms.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]

Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth media.

-

Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-